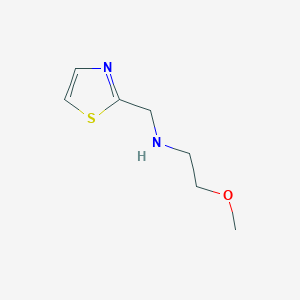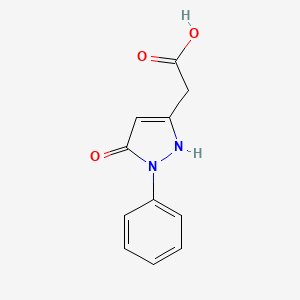
(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid
Descripción general
Descripción
(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid (HPPA) is a synthetic compound used in scientific research. It is a member of the pyrazole family and is found in various forms, including its free acid and a number of salts. HPPA is a versatile compound with a variety of applications in scientific research, including its use in the synthesis of other compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyrazoline derivatives, including our compound of interest, have been reported to exhibit significant antimicrobial activity . This includes both antibacterial and antifungal properties, making them valuable in the development of new antimicrobial agents .
Anticancer Activity
These compounds have also shown promise in anticancer research. Their ability to inhibit the growth of cancer cells can be leveraged in designing novel anticancer therapies .
Antimalarial and Antileishmanial Activity
The antimalarial and antileishmanial activities of pyrazoline derivatives make them potential candidates for treating these parasitic diseases. Molecular simulation studies have supported their effectiveness by demonstrating desirable binding patterns in target sites .
Antidepressant and Anticonvulsant Effects
In the field of neuroscience, these compounds are explored for their antidepressant and anticonvulsant effects, which could lead to new treatments for neurological disorders .
Anti-inflammatory and Anti-hypertensive Effects
The anti-inflammatory properties of pyrazoline derivatives can be applied in treating various inflammatory conditions. Additionally, their anti-hypertensive effects suggest a role in managing blood pressure .
MAO Inhibitors
As MAO inhibitors, these compounds have potential applications in treating certain psychiatric and neurological disorders, including depression and Parkinson’s disease .
Antioxidant Properties
The antioxidant properties of these compounds are beneficial in combating oxidative stress, which is implicated in numerous diseases including aging and neurodegenerative disorders .
Propiedades
IUPAC Name |
2-(3-oxo-2-phenyl-1H-pyrazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10-6-8(7-11(15)16)12-13(10)9-4-2-1-3-5-9/h1-6,12H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVJIEWMMLZJCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407035 | |
| Record name | (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid | |
CAS RN |
37959-11-8 | |
| Record name | (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1351920.png)
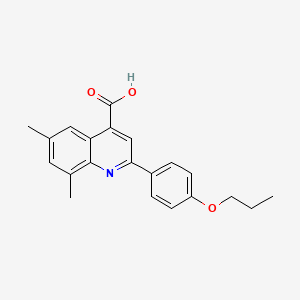
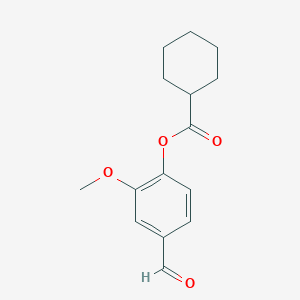
![3-acetyl-2-[(E)-(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B1351926.png)

![2-[(E)-(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1351933.png)
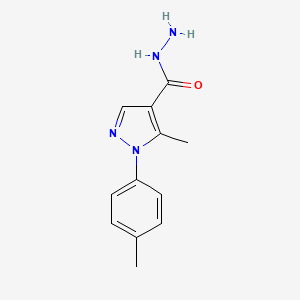
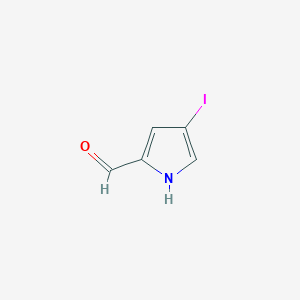
![4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B1351945.png)

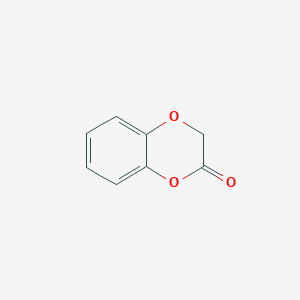
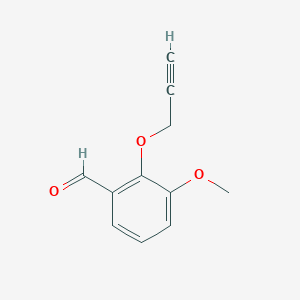
![n-[(1-Methyl-1h-imidazol-2-yl)methyl]propan-2-amine](/img/structure/B1351959.png)
